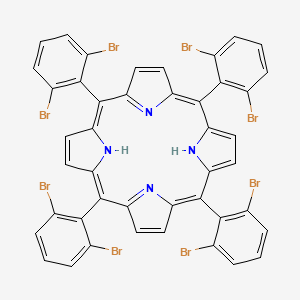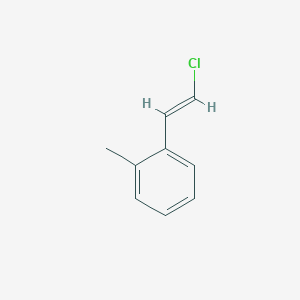
1-((E)-2-Chloro-vinyl)-2-methyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((E)-2-Chloro-vinyl)-2-methyl-benzene is an organic compound characterized by the presence of a chloro-vinyl group attached to a methyl-benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-2-Chloro-vinyl)-2-methyl-benzene typically involves the reaction of 2-methyl-benzene with a chlorinating agent under controlled conditions. One common method is the chlorination of 2-methyl-benzene using thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((E)-2-Chloro-vinyl)-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-((E)-2-Chloro-vinyl)-2-methyl-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((E)-2-Chloro-vinyl)-2-methyl-benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro-vinyl group can participate in electrophilic addition reactions, while the methyl-benzene ring can undergo aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
1-((E)-2-Bromo-vinyl)-2-methyl-benzene: Similar structure but with a bromo group instead of a chloro group.
1-((E)-2-Fluoro-vinyl)-2-methyl-benzene: Similar structure but with a fluoro group instead of a chloro group.
1-((E)-2-Iodo-vinyl)-2-methyl-benzene: Similar structure but with an iodo group instead of a chloro group.
Uniqueness: 1-((E)-2-Chloro-vinyl)-2-methyl-benzene is unique due to the specific reactivity of the chloro-vinyl group, which can undergo distinct chemical transformations compared to its bromo, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the chloro group imparts desired chemical properties.
Propriétés
Formule moléculaire |
C9H9Cl |
|---|---|
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
1-[(E)-2-chloroethenyl]-2-methylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-7H,1H3/b7-6+ |
Clé InChI |
OONFBWSLAUTBDU-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/Cl |
SMILES canonique |
CC1=CC=CC=C1C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


)-](/img/structure/B15341468.png)

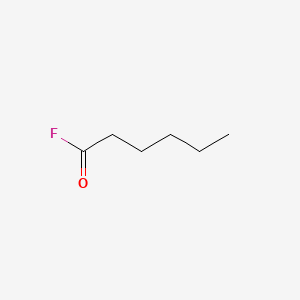

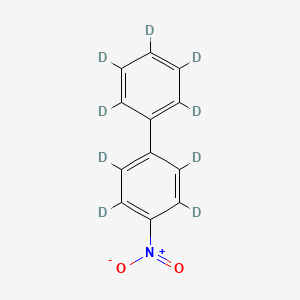

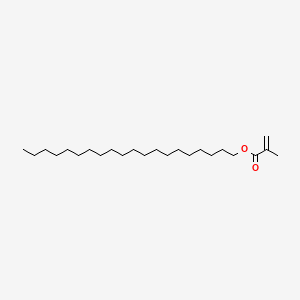
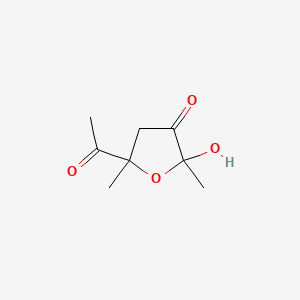
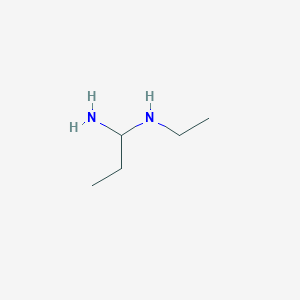
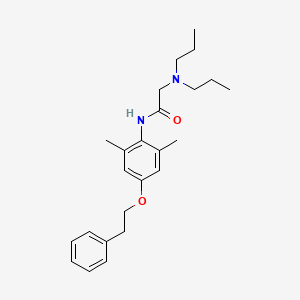
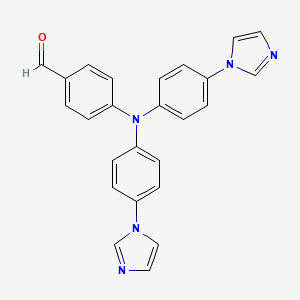

![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
